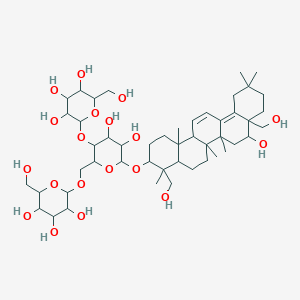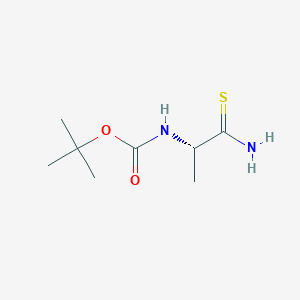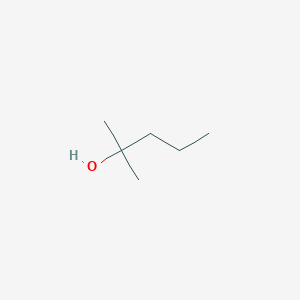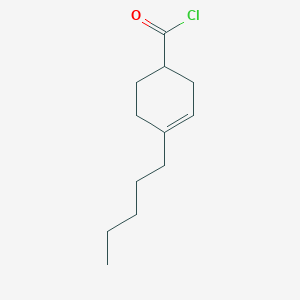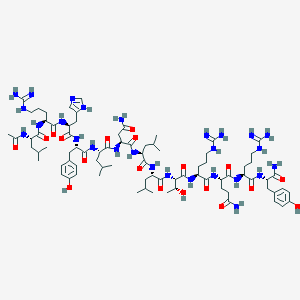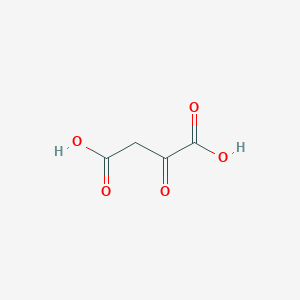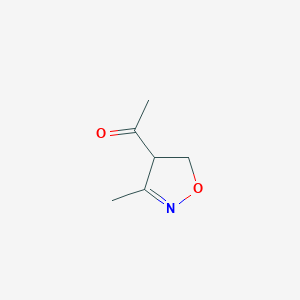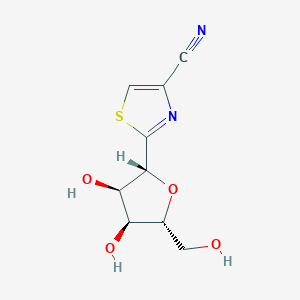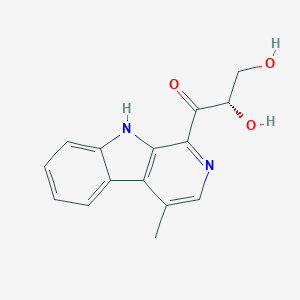
Oxopropaline D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxopropaline D is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the oxopropanoate family of natural products, which are known to exhibit a range of biological activities. Oxopropaline D has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Optical Properties and Configuration
- Oxopropaline D has been studied for its optical properties. Using ab initio MO methods, the specific optical rotations of (R)-oxopropaline D were calculated, leading to the presumption that natural (+)-oxopropaline D has an R-configuration. This was further confirmed by experimental synthesis (Kuwada et al., 2003).
Structural Elucidation
- Novel cytocidal compounds, including oxopropalines A, B, D, E, and G, were isolated from Streptomyces sp. G324. The structures of these oxopropalines, which possess a beta-carboline chromophore, were elucidated through NMR spectral analyses and other spectroscopic experiments (Abe et al., 1993).
Comparative Analysis with Other Compounds
- While the focus was not directly on Oxopropaline D, various studies have been conducted to compare the efficacy of different oximes, including pralidoxime, in treating organophosphorus pesticide poisoning. These studies contribute to understanding the broader category of compounds that Oxopropaline D belongs to (Pawar et al., 2006), (Eddleston et al., 2002).
Neuroprotection Studies
- Oxaliplatin, a platinum-based antineoplastic drug, often causes peripheral neuropathy as a side effect. Studies have been conducted to investigate compounds like alogliptin for their neuroprotective effects against oxaliplatin-induced peripheral neuropathy. These studies are relevant in the context of understanding the interaction of various compounds with neurotoxic agents (Shigematsu et al., 2020).
Other Relevant Research
- Research has been conducted on various oximes and their effectiveness, toxicity, and potential as antidotes in cases of organophosphate poisoning. These studies, though not directly focused on Oxopropaline D, provide insights into the broader class of compounds to which it belongs (Worek et al., 2016).
Eigenschaften
CAS-Nummer |
152752-59-5 |
|---|---|
Produktname |
Oxopropaline D |
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
QATLRHOKLQIJNA-NSHDSACASA-N |
Isomerische SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
Kanonische SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
Andere CAS-Nummern |
152752-59-5 |
Synonyme |
oxopropaline D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
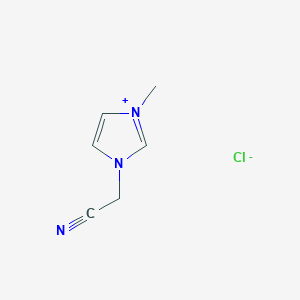
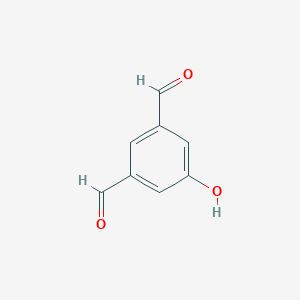
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
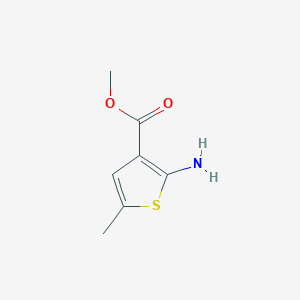
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
